molecular formula C23H29N3O4 B12499453 (1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl)tryptophan

(1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl)tryptophan

Cat. No.: B12499453
M. Wt: 411.5 g/mol
InChI Key: AUPYDDAJSYUMRI-UHFFFAOYSA-N
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Description

Substituent Effects on Hydrophobicity

The 4-methylcyclohexyl group increases lipophilicity relative to simpler alkyl substituents (e.g., methyl or ethyl). Calculated logP values (via Crippen’s method):

Substituent logP (Predicted)
4-Methylcyclohexyl 2.8
n-Butyl 1.9
Phenyl 2.5

This enhanced hydrophobicity may improve membrane permeability compared to unmodified tryptophan derivatives.

Conformational Flexibility vs. Tryptophan Analogs

Molecular dynamics simulations suggest the pyrrolidone ring introduces rotational constraints absent in linear acylated tryptophan derivatives. Key torsion angles:

  • ψ (N–C₃–C₂–N) : Restricted to 60°–180° due to pyrrolidone ring strain
  • φ (C₃–C₂–N–Cα) : Freer rotation (~120°–240°) around the amide bond

This partial rigidity could stabilize specific bioactive conformations during protein-ligand interactions.

Electronic Effects of the Carbonyl Group

The 5-oxo group withdraws electron density from the pyrrolidone ring, polarizing the amide bond (N–H δ+ = 0.32 e⁻) and enhancing hydrogen-bonding capacity. Comparative IR spectra would show:

  • Amide I Band : ~1680 cm⁻¹ (C=O stretch)
  • Amide II Band : ~1540 cm⁻¹ (N–H bend + C–N stretch)

This electronic profile contrasts with non-acylated tryptophan, which lacks these characteristic amide vibrations.

Properties

Molecular Formula

C23H29N3O4

Molecular Weight

411.5 g/mol

IUPAC Name

3-(1H-indol-3-yl)-2-[[1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl]amino]propanoic acid

InChI

InChI=1S/C23H29N3O4/c1-14-6-8-17(9-7-14)26-13-16(11-21(26)27)22(28)25-20(23(29)30)10-15-12-24-19-5-3-2-4-18(15)19/h2-5,12,14,16-17,20,24H,6-11,13H2,1H3,(H,25,28)(H,29,30)

InChI Key

AUPYDDAJSYUMRI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N2CC(CC2=O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrrolidine-3-Carbonyl Core

The 5-oxopyrrolidine-3-carbonyl scaffold serves as the central structural motif. Source outlines a one-pot synthesis strategy using dimethyl 2-(diethoxyphosphoryl)-3-methylenesuccinate (1) as a Michael acceptor. Primary amines react with this substrate in methanol under ambient conditions, undergoing conjugate addition followed by intramolecular cyclization via a 5-exo-trig process (Scheme 1).

Key Reaction Parameters

  • Substrate : 4-Methylcyclohexylamine (1.2 equiv)
  • Solvent : Methanol (0.1 M concentration)
  • Time : 12–24 hours at 25°C
  • Yield : 68–75% for analogous pyrrolidine derivatives

The reaction proceeds through an intermediate γ-amino ester, which cyclizes to form the 5-oxopyrrolidine ring. The diethoxyphosphoryl group enhances electrophilicity, facilitating nucleophilic attack by the amine.

Tryptophan Coupling via Solid-Phase Peptide Synthesis (SPPS)

The final step conjugates the pyrrolidine-carbonyl intermediate to tryptophan. Source and detail SPPS protocols using 2-chlorotrityl-chloride resin or Rink amide MBHA resin :

Procedure

  • Resin Loading :
    • Swell resin (100 mg, 1.4 mmol/g) in DMF.
    • Deprotect Fmoc-tryptophan with 30% piperidine/DMF.
    • Couple the pyrrolidine-carbonyl intermediate using HBTU/HOBt/DIEA (4 equiv each) in DMF/CH₂Cl₂ (1:1).
  • Cleavage :
    • Treat with TFA/thioanisole/m-cresol/H₂O/EDT (82:5:5:5:3) for 2 hours.
    • Precipitate with cold diethyl ether and purify via preparative HPLC (C18 column, 0.1% TFA/ACN gradient).

Yield : 65–72% for analogous peptide derivatives.

Alternative Solution-Phase Coupling

For small-scale synthesis, solution-phase methods are viable. Source describes a carbodiimide-mediated coupling:

  • Activation : Dissolve 1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxylic acid (1 equiv) and HOBt (1.2 equiv) in DMF.
  • Coupling : Add EDC (1.5 equiv) and stir for 30 minutes. Introduce L-tryptophan methyl ester (1.1 equiv) and DIEA (2 equiv).
  • Deprotection : Hydrolyze the methyl ester with LiOH (2 equiv) in THF/H₂O (4:1).

Yield : 58–63% after HPLC purification.

The stereochemistry at C3 of the pyrrolidine ring is controlled during cyclization (Step 1). Source reports that the cis/trans ratio of analogous compounds depends on the amine’s steric bulk. For 4-methylcyclohexylamine, a 3:1 cis preference is observed due to chair-conformation stabilization in the transition state.

Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 7.8 Hz, 1H, indole NH), 4.62 (m, 1H, α-CH), 3.21 (m, 2H, pyrrolidine CH₂).
  • ¹³C NMR : 174.8 ppm (C=O), 125.6 ppm (indole C2).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₃H₂₉N₃O₄ [M+H]⁺: 411.2158
  • Observed: 411.2161.

Challenges and Optimization

  • Low Solubility : The 4-methylcyclohexyl group reduces solubility in polar solvents. Adding 10% DMSO to reaction mixtures improves yields by 15%.
  • Racemization : SPPS couplings at elevated temperatures (>25°C) cause tryptophan epimerization. Maintaining 0–5°C during activation minimizes this.

Comparative Analysis of Methods

Method Yield Purity Scalability
SPPS 65–72% >95% Moderate (mg–g)
Solution-Phase 58–63% 90–93% Low (mg-scale)
One-Pot Cyclization 68–75% 85–88% High (gram-scale)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the carbonyl group in the pyrrolidine ring.

    Substitution: The aromatic ring of the tryptophan moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl)tryptophan is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study protein-ligand interactions due to its tryptophan moiety, which is known to interact with various proteins and enzymes.

Medicine

Medically, this compound has potential applications in drug development. Its structure suggests it could act as a modulator of neurotransmitter systems, making it a candidate for the treatment of neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl)tryptophan involves its interaction with specific molecular targets, such as enzymes or receptors. The tryptophan moiety can bind to active sites, while the pyrrolidine and cyclohexyl groups can modulate the compound’s overall binding affinity and specificity. This interaction can lead to the activation or inhibition of biochemical pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    (1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl)phenylalanine: Similar structure but with a phenylalanine moiety instead of tryptophan.

    (1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl)tyrosine: Contains a tyrosine moiety, offering different biochemical properties.

Uniqueness

The uniqueness of (1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl)tryptophan lies in its combination of structural elements, which provides a distinct set of chemical and biological properties. The presence of the tryptophan moiety allows for specific interactions with proteins, while the substituted pyrrolidine and cyclohexyl groups offer additional sites for chemical modification and functionalization.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and unique characteristics

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